Allopurinol-d2 is a deuterated form of Allopurinol, a purine analog and xanthine oxidase inhibitor. In scientific research, Allopurinol-d2 is primarily employed as an internal standard in mass spectrometry-based analytical methods for the quantification of Allopurinol in biological samples. [, ] Its use as an internal standard stems from its similar chemical behavior to Allopurinol while being distinguishable during mass spectrometry analysis due to the mass difference caused by deuterium. []
Allopurinol-d2 is synthesized from allopurinol through deuteration processes, which involve replacing hydrogen atoms with deuterium (a heavier isotope of hydrogen). This modification enhances the compound's stability and detection in analytical chemistry applications. It falls under the classification of pharmaceutical compounds and isotopes used in research.
The synthesis of allopurinol-d2 typically involves several key steps:
This method is noted for its simplicity and efficiency, improving product yield while reducing environmental impact compared to traditional methods .
Allopurinol-d2 retains the core structure of allopurinol but includes deuterium substitutions. Its molecular formula is , with a molecular weight of approximately 170.17 g/mol. The structural representation includes:
The presence of deuterium alters the vibrational frequencies in spectroscopic analyses, making it easier to distinguish from non-labeled compounds during experiments.
Allopurinol-d2 participates in various chemical reactions typical for purine derivatives, including:
These reactions are critical for understanding the pharmacokinetics and dynamics of the compound in clinical settings .
The mechanism of action for allopurinol-d2 mirrors that of allopurinol:
Studies have shown that deuterated compounds can exhibit altered pharmacokinetics due to changes in metabolic pathways, making allopurinol-d2 a valuable tool for research .
Allopurinol-d2 exhibits several notable physical and chemical properties:
These properties make it suitable for various analytical applications, including liquid chromatography and mass spectrometry .
Allopurinol-d2 is primarily used in scientific research for:
Deuterium-labeled compounds like Allopurinol-d₂ serve as indispensable tools in pharmaceutical research due to their ability to preserve biochemical activity while introducing isotopic signatures for detection. Deuterium (²H) substitution replaces hydrogen atoms with a stable heavy isotope, maintaining molecular conformation and reactivity but altering mass properties. This enables precise tracking via mass spectrometry, where deuterated analogs produce distinct mass shifts distinguishable from endogenous compounds. For example, Allopurinol-d₂'s +2 Da mass difference facilitates unambiguous quantification of allopurinol and its metabolites in biological matrices, eliminating signal interference from matrix components or isotopic impurities [3] [8].
The kinetic isotope effect (KIE) – reduced bond cleavage rates in C-²H versus C-H bonds – is minimized in Allopurinol-d₂ due to deuterium placement at non-reactive sites (positions 3 and 6). This strategic labeling ensures metabolic stability comparable to unlabeled allopurinol, critical for accurate pharmacokinetic studies. As internal standards, deuterated compounds correct for analyte loss during sample preparation and ionization variations in LC-MS/MS, with Allopurinol-d₂ demonstrating 85–91% recovery rates in protein precipitation assays [8].
Table 1: Properties of Deuterated Standards in Pharmaceutical Analysis
Property | Allopurinol-d₂ | Non-Deuterated Analogs |
---|---|---|
Mass Shift | +2 Da | 0 Da |
Matrix Effect Correction | IS-normalized MF: 1.003–1.030 | Subject to matrix interference |
Detection Limit in LC-MS/MS | 60 ng/mL (allopurinol) | Limited by background noise |
Metabolic Stability | High (low KIE design) | Substrate-dependent |
Allopurinol-d₂ (C₅H₂D₂N₄O; CAS 916979-34-5) features deuterium atoms at the 3 and 6 positions of the pyrazolo[3,4-d]pyrimidine ring, yielding a molecular weight of 138.12 g/mol. This modification retains the planar structure and hydrogen-bonding motifs of the parent drug, which are essential for xanthine oxidase (XO) inhibition. Allopurinol competitively inhibits XO at IC₅₀ values of 0.2–50 μM, preventing uric acid formation from hypoxanthine and xanthine. Deuterium labeling does not alter this mechanism, as confirmed by Allopurinol-d₂'s identical inhibition profile to allopurinol in enzyme assays [1] [3] [6].
The isotopic purity (>95%) of synthesized Allopurinol-d₂ minimizes "carryover" effects in assays, where contamination by unlabeled species could skew results. Its chemical stability under analytical conditions (e.g., pH 11 aqueous solutions) allows reliable use in sample preparation workflows. As an internal standard, Allopurinol-d₂ co-elutes with native allopurinol and oxypurinol during chromatographic separation on C18 columns (e.g., Hypersil Gold), with mobile phases containing 0.1% formic acid and acetonitrile. This ensures identical retention times and ionization efficiencies, enabling peak-area ratios for quantification [6] [8].
Table 2: Structural and Functional Comparison of Allopurinol Isotopologs
Parameter | Allopurinol-d₂ | Allopurinol |
---|---|---|
Molecular Formula | C₅H₂D₂N₄O | C₅H₄N₄O |
CAS Number | 916979-34-5 | 315-30-0 |
XO Inhibition (IC₅₀) | 0.2–50 μM (identical) | 0.2–50 μM |
Primary Application | MS internal standard | Therapeutic agent |
Isotopic Purity | >95% | N/A |
The development of Allopurinol-d₂ parallels advancements in stable isotope synthesis and the therapeutic legacy of allopurinol. Allopurinol, discovered in the 1950s by Gertrude Elion and George Hitchings, emerged from purine metabolism research at Burroughs Wellcome. Its introduction revolutionized gout management by inhibiting uric acid production, earning the inventors the 1988 Nobel Prize in Medicine [5] [10].
Deuterated analogs entered the research landscape in the 2000s with the rise of LC-MS/MS in drug quantification. Early methods for allopurinol analysis faced challenges:
Allopurinol-d₂ addressed these issues by serving as a chromatographic and mass-tracking reference. Its synthesis leverages catalytic hydrogen-deuterium exchange or deuterated precursor assembly, achieving >95% isotopic enrichment. Regulatory acceptance of deuterated internal standards under ICH M10 guidelines cemented its role in bioequivalence studies, such as those comparing 300 mg allopurinol formulations [3] [8].
Modern applications extend beyond gout research. Allopurinol-d₂ enables studies on allopurinol's antileishmanial effects and cardioprotective roles, where precise tissue distribution mapping is required. The evolution of multi-isotope versions (e.g., Allopurinol-¹³C,¹⁵N₂,D₂) further enhances mass spectrometric utility, though Allopurinol-d₂ remains widely adopted for cost-effective accuracy [4] [9].
Table 3: Key Applications of Allopurinol-d₂ in Pharmaceutical Research
Application Domain | Specific Use Case | Reference Technique |
---|---|---|
Pharmacokinetics | Quantifying allopurinol/oxypurinol in plasma | LC-MS/MS (60–6000 ng/mL range) |
Bioequivalence Studies | Comparing generic vs. innovator formulations | ISO 17025-validated assays |
Metabolite Tracking | Mapping oxypurinol formation kinetics | Radioisotope-free MS |
Drug-Drug Interaction Studies | Assessing xanthine oxidase modulation effects | Stable-isotope dilution |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7